molecular formula C10H14N2OS B12268831 4-(6-Methoxypyridin-2-yl)thiomorpholine

4-(6-Methoxypyridin-2-yl)thiomorpholine

Cat. No.: B12268831
M. Wt: 210.30 g/mol
InChI Key: GXVOBJRYPKPLDC-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)thiomorpholine is a chemical compound with the molecular formula C10H14N2OS It is characterized by the presence of a methoxypyridine ring attached to a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-2-yl)thiomorpholine typically involves the reaction of 6-methoxypyridine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 6-methoxypyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-2-yl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the thiomorpholine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring or the thiomorpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)thiomorpholine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-Methoxypyridin-2-yl)thiomorpholine include:

  • 4-(6-Methoxypyridin-2-yl)phenylsulfonylthiomorpholine
  • 4-(6-Methoxypyridin-2-yl)benzylthiomorpholine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a methoxypyridine ring and a thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)thiomorpholine

InChI

InChI=1S/C10H14N2OS/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3

InChI Key

GXVOBJRYPKPLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCSCC2

Origin of Product

United States

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